(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide
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Description
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S3 and its molecular weight is 454.58. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
One of the primary research applications of this compound is in anticancer therapy. A study by Evren et al. (2019) synthesized derivatives of this compound and evaluated their anticancer activity, particularly against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Yurttaş et al. (2015) researched benzothiazole derivatives, which showed considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Synthesis and Characterization
Research by Azeez and Abdullah (2019) focused on the synthesis and characterization of related compounds, demonstrating their potential antimicrobial activities against various bacterial strains (Azeez & Abdullah, 2019). Mabkhot et al. (2019) also reported on the novel synthesis of a related thiazolidinone derivative, discussing its structural characteristics and moderate cytotoxic activity (Mabkhot, Alharbi, Al-showiman, Soliman, Kheder, Frey, Asayari, Muhsinah, & Algarni, 2019).
Antimicrobial and Antifungal Activities
The work by Baviskar et al. (2013) synthesized thiazolidin-4-one derivatives and evaluated their antimicrobial activities, suggesting their potential use as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013). Desai et al. (2013) also synthesized derivatives with a focus on their antimicrobial screening, particularly against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Properties
IUPAC Name |
2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S3/c1-25-16-9-5-6-10-17(16)30-21(25)24-19(27)13-28-12-18(26)23-20-22-15(11-29-20)14-7-3-2-4-8-14/h2-11H,12-13H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDOVOGNAYDXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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